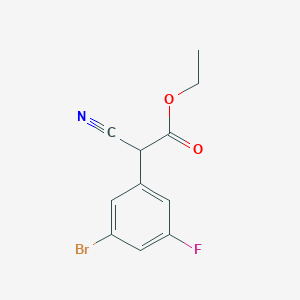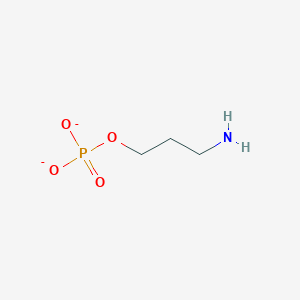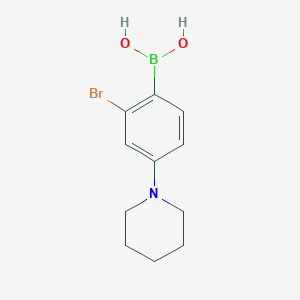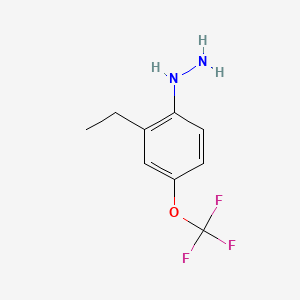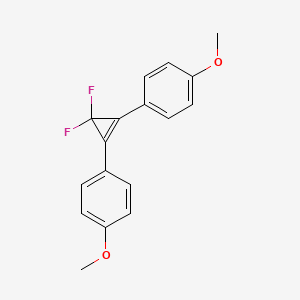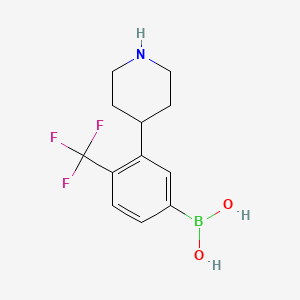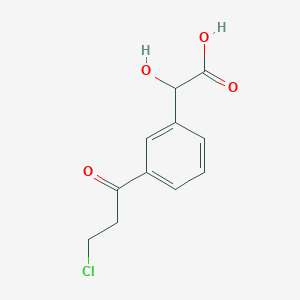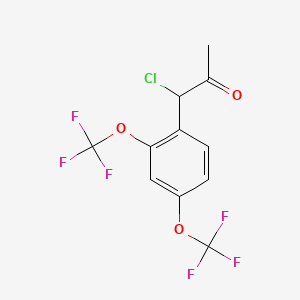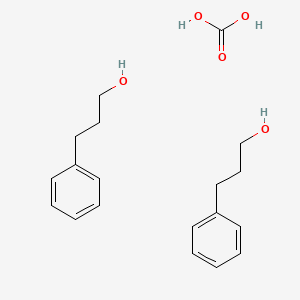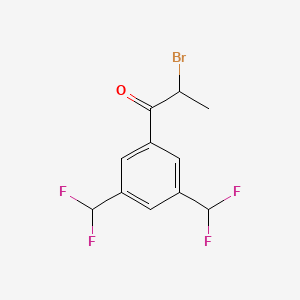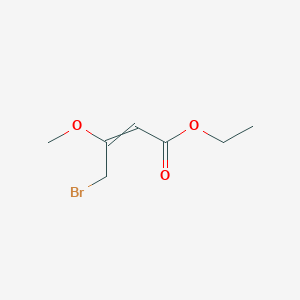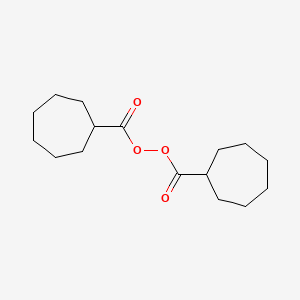
Benzenamine, 4-ethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-ethyl-, hydrochloride, also known as 4-ethylbenzenamine hydrochloride, is an organic compound with the molecular formula C8H11N·HCl. It is a derivative of aniline, where an ethyl group is substituted at the para position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenamine, 4-ethyl-, hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Aniline: Aniline is reacted with ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetone.
Formation of Hydrochloride Salt: The resulting 4-ethylbenzenamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitro compounds.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Para-benzoquinone or nitro derivatives.
Reduction: Ethylcyclohexylamine or other reduced forms.
Substitution: Various substituted benzenamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-ethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenamine, 4-ethyl-, hydrochloride depends on its specific application. In general, it acts as a nucleophile in various chemical reactions, where the amino group can donate electrons to electrophilic centers. This property makes it useful in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: The parent compound without the ethyl group.
Benzenamine, 4-methyl-, hydrochloride: Similar structure with a methyl group instead of an ethyl group.
Benzenamine, 4-chloro-, hydrochloride: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
Benzenamine, 4-ethyl-, hydrochloride is unique due to the presence of the ethyl group at the para position, which influences its reactivity and properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other chemicals, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
59626-77-6 |
|---|---|
Molekularformel |
C8H12ClN |
Molekulargewicht |
157.64 g/mol |
IUPAC-Name |
4-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-7-3-5-8(9)6-4-7;/h3-6H,2,9H2,1H3;1H |
InChI-Schlüssel |
NJKMADBKFHAQPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


